3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine
Description
Historical Context of Triazole-Morpholine Hybrid Compounds
The development of triazole-morpholine hybrid compounds emerged from the recognition that both heterocyclic systems possess distinct pharmacological advantages that could be synergistically combined. Triazoles, first described by Bladin in 1885, have evolved into one of the most significant heterocyclic frameworks in medicinal chemistry. The 1,2,4-triazole system, in particular, has demonstrated a broad spectrum of biological activities including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and anti-inflammatory properties. Morpholine, independently recognized as a privileged structure, has been featured in numerous approved and experimental drugs due to its advantageous physicochemical, biological, and metabolic properties.
The strategic approach of molecular hybridization gained prominence as researchers sought to create compounds that could affect multiple targets involved in disease pathogenesis simultaneously. This methodology has proven particularly valuable in cancer treatment, where hybrid drugs can engage several targets involved in cancer cell growth concurrently. The synthesis of triazole-morpholine hybrids specifically gained momentum following successful applications of click chemistry methodologies, which enabled efficient and regioselective formation of triazole rings under mild conditions.
Historical development of these hybrid systems has been driven by structure-activity relationship studies revealing that substituents at various positions of the triazole ring can be modified to optimize biological activity, with the group connected to the nitrogen atom at position 4 having the most significant impact on physicochemical properties and biological profiles. The morpholine component contributes essential features including improved solubility, metabolic stability, and receptor selectivity that complement the inherent biological activity of the triazole system.
Structural Characteristics of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine
The molecular structure of this compound can be systematically analyzed through its constituent components and their spatial arrangement. The compound possesses the molecular formula C₁₃H₁₆N₄O with a molecular weight of 244.29 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is characterized by the Chemical Abstracts Service registry number 1803601-35-5.
The structural framework consists of three primary components: a morpholine ring, a 1,2,4-triazole heterocycle, and a benzyl substituent. The morpholine ring is a six-membered saturated heterocycle containing nitrogen and oxygen atoms at the 1- and 4- positions respectively. This morpholine ring is connected at the 3-position to the triazole system. The 1,2,4-triazole represents a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms, with the benzyl group attached to the nitrogen atom at position 1 of the triazole ring.
The structural representation using Simplified Molecular Input Line Entry System notation is C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3, while the International Chemical Identifier string is InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2. The compound exists as a powder at room temperature and demonstrates specific physicochemical properties that contribute to its potential biological activity.
Position in the Chemical Taxonomy of Heterocyclic Compounds
The taxonomic classification of this compound places it within the broader category of heterocyclic compounds, specifically as a member of multiple intersecting chemical families. According to chemical taxonomy systems, this compound belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms. More specifically, it falls under the subcategory of 1,2,4-triazoles due to the positioning of nitrogen atoms within the ring structure.
The compound simultaneously belongs to the morpholine family of heterocyclic compounds, which are six-membered saturated organic heterocycles containing nitrogen and oxygen at the 1- and 4- positions in the ring. This dual classification reflects the hybrid nature of the molecule and positions it within the emerging class of hybrid heterocyclic frameworks that have gained prominence in drug discovery and medicinal chemistry.
Within the broader chemical taxonomy, the compound is classified under organoheterocyclic compounds in the kingdom of organic compounds. The hierarchical classification progresses from the super class of organoheterocyclic compounds to the class of azoles, then to the subclass of triazoles. Alternative parent classifications include heteroaromatic compounds, azacyclic compounds, organopnictogen compounds, organonitrogen compounds, and hydrocarbon derivatives.
The presence of both morpholine and triazole moieties places this compound in the category of bioactive five-membered and six-membered hybrid heterocyclic compounds. This classification is significant because hybrid compounds characterized by the presence of both five-membered and six-membered moieties, encompassing entities such as thiophene, furan, triazole, pyrazole, pyrazolone, pyrazine, piperidine, morpholine, and pyridine, have demonstrated enhanced pharmacological properties compared to their individual components.
Significance in Medicinal Chemistry Research
The medicinal chemistry significance of this compound stems from the well-established therapeutic potential of its constituent heterocyclic systems and the enhanced properties that emerge from their hybridization. Morpholine has been recognized as a privileged structure in medicinal chemistry, featured in numerous approved and experimental drugs including levofloxacin, reboxetine, moclobemide, finafloxacin, phenadoxane, emorfazone, timolol, gefitinib, aprepitant, and linezolid. These morpholine-containing drugs have exhibited pharmacological effectiveness in terms of analgesic, antifungal, antibacterial, antitubercular, antidiabetic, and anticancer properties.
The 1,2,4-triazole component contributes significant medicinal value through its demonstrated biological activities. Research has shown that 1,2,4-triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant activities, and function as cannabinoid receptor antagonists and phosphodiesterase inhibitors. The triazole scaffold has been particularly valuable in developing antifungal agents, with several triazole-based drugs currently approved for clinical use.
The combination of morpholine and triazole moieties in hybrid molecules has demonstrated enhanced biological efficacy in recent research. Studies on morpholine-linked triazole hybrids have shown superior anticancer activity compared to standard drugs in multiple cancer cell lines. Specifically, morpholine-triazole hybrid derivatives have exhibited robust and selective biological efficacy against lung cancer, breast cancer, and other tumor cell lines, often surpassing the activity of established chemotherapeutic agents.
The medicinal chemistry importance of this compound class is further emphasized by their potential for multi-target therapeutic action. Hybrid drugs containing both morpholine and triazole components can affect several targets involved in disease pathogenesis simultaneously, providing advantages in treating complex diseases such as cancer where multiple pathways are involved. This multi-target approach has the potential to overcome drug resistance mechanisms and improve therapeutic outcomes compared to single-target approaches.
Properties
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEXVHQNNNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazonoyl derivatives and carbodiimides.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the morpholine ring: This step involves the reaction of the triazole derivative with morpholine under suitable conditions, such as in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the benzyl group or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the benzyl group may produce benzyl alcohol derivatives.
Scientific Research Applications
Structural Overview
The molecular formula of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine is , with a complex structure that includes a morpholine ring and a triazole moiety. The compound's structure is integral to its functionality and effectiveness in various applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various bacterial strains. The incorporation of the benzyl group in this compound may enhance its lipophilicity and facilitate better penetration through microbial membranes, potentially leading to improved antibacterial efficacy.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. Studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The compound's ability to interact with DNA or RNA could be a mechanism through which it exerts its anticancer effects.
Agricultural Applications
Fungicides
Given the antifungal properties of triazole compounds, this compound can be explored as a potential fungicide. Its effectiveness against fungal pathogens in crops could provide an alternative to traditional fungicides, which often face issues such as resistance development.
Plant Growth Regulators
Research into plant growth regulators has identified triazole compounds as effective agents in modulating plant growth and development. The application of this compound could enhance crop yield by improving stress tolerance and promoting root development.
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials.
Corrosion Inhibitors
Triazole compounds are known for their ability to form protective films on metal surfaces. The application of this compound as a corrosion inhibitor could be beneficial in various industrial settings where metal degradation is a concern.
Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Enhanced efficacy against bacterial strains |
| Anticancer Properties | Induction of apoptosis in cancer cells | |
| Agricultural Science | Fungicides | Alternative to traditional fungicides |
| Plant Growth Regulators | Improved crop yield and stress tolerance | |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |
| Corrosion Inhibitors | Protection against metal degradation |
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine
- Structure : Ethyl group at C5 of the triazole, morpholine at C2.
- Molecular Weight : 182.23 g/mol (vs. ~289.35 g/mol for the benzyl analog) .
- No aromatic interactions, which may limit binding to targets requiring π-stacking.
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Structure : Decylthio (C10 alkylthio) and methyl groups on the triazole, morpholine linked via a methylene bridge.
- Applications : Exhibits antifungal and antimicrobial activity, validated in soft medicinal formulations .
- Methyl substitution at N4 stabilizes the triazole ring tautomer, unlike the benzyl analog’s N1 substitution .
tert-Butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
- Structure : tert-Butyl carbamate at the morpholine nitrogen, triazole at C3.
- Molecular Weight : 254.29 g/mol .
- Key Differences :
- The tert-butyl group introduces steric bulk, possibly hindering interactions with enzymatic pockets.
- The carbamate moiety increases polarity, contrasting with the benzyl analog’s hydrophobic character.
Thioether vs. Benzyl Linkages
- Compounds like 4-((5-((cyclohexylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (89% yield) incorporate sulfur atoms, which may improve redox activity or metal coordination . In contrast, the benzyl group in the target compound favors aromatic interactions.
Antifungal/Antimicrobial Activity
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Demonstrated efficacy in ointment formulations, validated via spectrophotometric quantification .
Solubility and Lipophilicity
- Benzyl Analog : Higher molecular weight (~289 g/mol) and aromaticity likely reduce aqueous solubility compared to ethyl (182 g/mol) or methyl-substituted analogs.
- Thioether Derivatives : Increased logP values due to alkylthio groups (e.g., decylthio) enhance lipid solubility .
Biological Activity
3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound has been explored using various methodologies. The compound can be synthesized through a straightforward reaction involving morpholine and benzyltriazole derivatives. Key synthetic routes include:
- N-Alkylation : The reaction of morpholine with 1-benzyl-1H-1,2,4-triazole under basic conditions.
- Click Chemistry : Utilizing azides and alkynes in a copper-catalyzed reaction to form triazole linkages.
Biological Activity
The biological activity of this compound has been investigated across various studies. The following sections summarize its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against several bacterial strains:
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| This compound | < 100 µM | Gram-positive and Gram-negative bacteria |
Research indicates that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. Further testing against multidrug-resistant strains is planned to evaluate its efficacy against pathogens like MRSA and VRE .
Anticancer Activity
While initial studies suggest limited anticancer activity against human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D) cell lines (with MIC values exceeding 100 µM), the compound's lipophilicity and solubility characteristics indicate potential for further development in anticancer therapies .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. The triazole moiety may interfere with fungal sterol biosynthesis or modulate signaling pathways in cancer cells.
Case Studies
Several case studies have highlighted the biological potential of triazole derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that triazoles can inhibit the growth of various fungi by targeting cytochrome P450 enzymes involved in ergosterol synthesis.
- Anticancer Research : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and optimize the pharmacological profile of this compound. Potential future studies could focus on:
- Structure–Activity Relationship (SAR) : Modifying substituents on the triazole ring to enhance activity.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
Q & A
Q. How to evaluate catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with aryl boronic acids. Monitor conversion via F NMR (if fluorinated analogs are used). Calculate turnover frequency (TOF) and compare with control reactions lacking the triazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
